molecular formula C44H42B2N6O4 B12620161 (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine CAS No. 917814-64-3

(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine

Cat. No.: B12620161
CAS No.: 917814-64-3
M. Wt: 740.5 g/mol
InChI Key: SWNNACMPIVSNOI-UHFFFAOYSA-N
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Description

(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a compound that combines the properties of boronic acids and pyridine derivatives. Boronic acids are known for their ability to form stable covalent bonds with diols, which makes them valuable in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. Pyridine derivatives, on the other hand, are widely used in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)boronic acid typically involves the reaction of 3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. For 4-pyridin-4-ylpyridine, a common method involves the coupling of 4-bromopyridine with 4-pyridylboronic acid using a palladium-catalyzed Suzuki–Miyaura reaction .

Industrial Production Methods: Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: (3-Methylphenyl)boronic acid can undergo oxidation to form phenols.

    Reduction: Pyridine derivatives can be reduced to piperidines under hydrogenation conditions.

    Substitution: Both components can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: 3-Methylphenol.

    Reduction: 4-Piperidylpyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.

    Biology: Boronic acids are used in the development of enzyme inhibitors.

    Medicine: Pyridine derivatives are key components in many pharmaceuticals.

    Industry: Used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action for (3-Methylphenyl)boronic acid involves the formation of covalent bonds with diols, which is crucial in the Suzuki–Miyaura coupling reaction. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired product. Pyridine derivatives often act as ligands, coordinating to metal centers and influencing their reactivity .

Comparison with Similar Compounds

    Phenylboronic acid: Similar in reactivity but lacks the methyl group.

    4-Pyridylboronic acid: Similar in structure but with different substituents on the pyridine ring.

Uniqueness: (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is unique due to the presence of both boronic acid and pyridine functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

917814-64-3

Molecular Formula

C44H42B2N6O4

Molecular Weight

740.5 g/mol

IUPAC Name

(3-methylphenyl)boronic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/3C10H8N2.2C7H9BO2/c3*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6-3-2-4-7(5-6)8(9)10/h3*1-8H;2*2-5,9-10H,1H3

InChI Key

SWNNACMPIVSNOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C)(O)O.B(C1=CC(=CC=C1)C)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2

Origin of Product

United States

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